Unii-D33SM48G6V

Catalog No.
S3316310
CAS No.
1422253-37-9
M.F
C33H34N6O4
M. Wt
578.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-D33SM48G6V

CAS Number

1422253-37-9

Product Name

Unii-D33SM48G6V

IUPAC Name

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Molecular Formula

C33H34N6O4

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1

InChI Key

KLGHKOORFHZFGO-AZXNYEMZSA-N

SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Unii-D33SM48G6V is a chemical compound that has gained significant research attention due to its unique physical and chemical properties. This paper aims to provide a comprehensive review of the properties, synthesis, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for Unii-D33SM48G6V.
Unii-D33SM48G6V is a chemical compound with the molecular formula C15H17ClFsN3O and a molecular weight of 351.77 g/mol. It is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Unii-D33SM48G6V has several physical and chemical properties that make it unique and useful for various scientific experiments. It has a melting point range of 190-192℃ and a boiling point of 463.7℃ at 760 mmHg. Its solubility in water is less than 0.5 mg/mL, while it is highly soluble in organic solvents such as DMSO and methanol. Unii-D33SM48G6V is a stable compound with a high purity level of over 97%.
There have been several methods developed for the synthesis of Unii-D33SM48G6V. The most common method includes the reaction of 1,2-diamino-4-nitrobenzene with 3-chloro-2-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazoline in the presence of an acid catalyst. The yield of Unii-D33SM48G6V obtained from this method is over 90%. Characterization of Unii-D33SM48G6V includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify Unii-D33SM48G6V in various samples. Other analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV/Vis) Spectroscopy, and X-ray Crystallography.
Unii-D33SM48G6V is found to have significant biological properties that can be used for several scientific purposes. It is known to be a potent inhibitor of various enzymes and transcription factors, making it a potential compound for anti-cancer therapies. Unii-D33SM48G6V is also an effective antioxidant and has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Several studies have been conducted to evaluate the toxicity and safety of Unii-D33SM48G6V in scientific experiments. The compound has been found to be safe at low concentrations, while higher concentrations have shown some toxicity to cells. However, further research is needed to determine the toxicity of Unii-D33SM48G6V in higher animals and humans.
Unii-D33SM48G6V has several applications in scientific experiments due to its unique properties. It is used as a research tool in several areas such as cancer research, neurodegenerative diseases, oxidative stress, and inflammation. Unii-D33SM48G6V is also a valuable compound in drug discovery and development due to its ability to inhibit enzymes and transcription factors.
Currently, Unii-D33SM48G6V is still in the early stages of research. Several studies have focused on its biological properties and applications in scientific experiments. However, further research is needed to determine its potential applications in various fields and to determine its safety and toxicity in humans.
Unii-D33SM48G6V has potential implications in various fields of research and industry. It can be used as a valuable research tool in several areas such as drug development, cancer research, neurodegenerative diseases, and oxidative stress. Unii-D33SM48G6V can also be used as a potential therapeutic agent for various diseases such as cancer and neurodegenerative diseases.
One of the main limitations of Unii-D33SM48G6V is its limited solubility in water, which may limit its use in applications that require high water solubility. Additionally, the toxicity of Unii-D33SM48G6V in higher animals and humans is yet to be determined. Future directions for research on Unii-D33SM48G6V include exploring its applications in various fields such as drug discovery and development, investigating its safety and toxicity, and improving its water solubility for wider use.
Unii-D33SM48G6V is a chemical compound that has valuable physical and chemical properties, making it a useful research tool in several scientific experiments. It is found to have significant biological properties and has potential implications in various fields of research and industry. Further research is needed to determine its safety and toxicity in humans and to explore its potential applications in various fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

578.26415359 g/mol

Monoisotopic Mass

578.26415359 g/mol

Heavy Atom Count

43

Wikipedia

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Dates

Modify: 2023-08-19

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